molecular formula C16H20F3NO B13639131 9-Benzyl-3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol

9-Benzyl-3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol

Cat. No.: B13639131
M. Wt: 299.33 g/mol
InChI Key: WYUCXWSJNLZYIU-UHFFFAOYSA-N
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Description

9-Benzyl-3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol (: 1251923-34-8) is a high-purity organic compound with a molecular formula of C16H20F3NO and a molecular weight of 299.33 g/mol . This compound is provided with a typical purity of 98% . It is offered For Research Use Only and is not intended for diagnostic or therapeutic uses. The 9-azabicyclo[3.3.1]nonane scaffold is a privileged structure in medicinal chemistry. The presence of the benzyl group and the trifluoromethyl-substituted alcohol on this rigid bicyclic framework makes this compound a valuable chemical intermediate and building block for the synthesis of more complex molecules. Bicyclic structures of this type are frequently investigated for their potential biological activity. Research into similar compounds indicates that the 9-azabicyclo[3.3.1]nonane core is a structure of interest in the development of pharmaceutical candidates for a range of diseases . Patents suggest that related analogs are explored as inhibitors of key biological targets, such as TBK1 and IKKε kinases, which are relevant in oncology and inflammatory diseases . Other research mentions such scaffolds in the context of treating hyperproliferative, neurodegenerative, and autoimmune disorders . Please handle this compound with care. It is classified with the signal word "Warning" and may have the following hazard statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335) . Researchers should refer to the Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal protocols.

Properties

Molecular Formula

C16H20F3NO

Molecular Weight

299.33 g/mol

IUPAC Name

9-benzyl-3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol

InChI

InChI=1S/C16H20F3NO/c17-16(18,19)15(21)9-13-7-4-8-14(10-15)20(13)11-12-5-2-1-3-6-12/h1-3,5-6,13-14,21H,4,7-11H2

InChI Key

WYUCXWSJNLZYIU-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC(C1)N2CC3=CC=CC=C3)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Detailed Stepwise Preparation

Formation of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
  • Reaction Type: Mannich reaction involving glutaraldehyde, benzylamine, and 3-oxopentanedioic acid.
  • Conditions: Typically conducted in aqueous medium with controlled temperature (0–10 °C) and slow acid addition (e.g., sulfuric acid) to maintain pH and promote cyclization.
  • Yield and Purity: Approximately 57% yield with purity assessed by HPLC and quantitative proton NMR.
  • Notes: The crude product is often used directly in subsequent steps without extensive purification.
Reduction to 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol
  • Reaction Type: Reduction of the ketone functionality to the corresponding alcohol.
  • Reducing Agents: Sodium borohydride (NaBH4) is commonly employed due to its selectivity and mild conditions.
  • Yield: High yields (~89%) reported.
  • Purity: Confirmed by HPLC and 1H NMR analysis.
Introduction of the Trifluoromethyl Group
  • Approach: The trifluoromethyl group at the 3-position can be introduced via nucleophilic trifluoromethylation or electrophilic trifluoromethylation reagents applied to suitable intermediates.
  • Reagents: Common reagents include trifluoromethyltrimethylsilane (TMS-CF3) or Ruppert-Prakash reagent, often under catalytic conditions.
  • Considerations: The stereochemistry at the 3-position must be controlled to obtain the desired endo or exo isomer.
Final Functional Group Adjustments
  • The compound may undergo further purification by crystallization or chromatography to ensure high purity.
  • Analytical methods such as HPLC, NMR, and mass spectrometry are employed to confirm structure and purity.

Industrial and Large-Scale Synthesis Considerations

  • Continuous Flow Reactors: For scalability and improved reaction control, continuous flow systems are advantageous in producing intermediates like 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.
  • Catalysis: Catalytic hydrogenation (e.g., Pd(OH)2 on carbon) is used in reduction steps to improve selectivity and yield.
  • Environmental and Safety Aspects: Use of mild reducing agents and controlled acid addition minimizes hazardous by-products and improves safety.

Data Tables of Key Synthetic Steps

Step Intermediate/Product Reagents/Conditions Yield (%) Purity Assessment Notes
1 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one Glutaraldehyde, benzylamine, 3-oxopentanedioic acid, H2SO4, 0–10 °C 57 HPLC, qNMR Crude product used directly
2 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol NaBH4 reduction in aqueous or alcoholic solvent 89 HPLC, 1H NMR Light-yellow solid obtained
3 3-(Trifluoromethyl) substituted intermediate Electrophilic or nucleophilic trifluoromethylation reagents (e.g., TMS-CF3) Variable NMR, MS Stereochemical control critical
4 Final compound (9-Benzyl-3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol) Purification by crystallization or chromatography HPLC, NMR, MS High purity required for applications

Exhaustive Research Findings and Literature Review

  • The preparation of the parent bicyclic amine (9-benzyl-9-azabicyclo[3.3.1]nonan-3-one) is well-documented in Organic Syntheses (2022), where a robust, scalable process is described involving Mannich condensation followed by reduction to the alcohol intermediate.
  • Patents such as EP3042902A1 describe methods for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivatives, which include steps relevant to the preparation of benzylated and trifluoromethylated analogs.
  • The introduction of trifluoromethyl groups in bicyclic amines is a specialized area of synthetic chemistry, often requiring advanced trifluoromethylation techniques to achieve regio- and stereoselectivity.
  • Industrial methodologies emphasize the use of catalytic hydrogenation and continuous flow techniques to optimize yield and safety.

Chemical Reactions Analysis

Types of Reactions

9-Benzyl-3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

9-Benzyl-3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological processes.

    Medicine: It has potential therapeutic applications due to its unique chemical properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-Benzyl-3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, biological activities, and applications of 9-Benzyl-3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol with analogs:

Compound Name Substituents (Positions) Biological Activity/Application Key References
This compound 9-Benzyl, 3-CF₃, 3-OH Potential CNS/receptor modulation (inferred)
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine 9-Methyl, 3-NH₂ Intermediate for pharmaceuticals
N-Substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamates 3α-Phenylcarbamate, variable N-groups Sigma-2 receptor ligands (e.g., antitumor)
Acynonapyr (3-endo-[2-Propoxy-4-(trifluoromethyl)phenoxy]-9-[5-(trifluoromethyl)-2-pyridyloxy]-9-azabicyclo[3.3.1]nonane) 3-Phenoxy, 9-Pyridyloxy Acaricide (spider mite control)
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one 9-Benzyl, 3-ketone Synthetic precursor

Key Structural and Functional Differences

Substituent Effects on Bioactivity Trifluoromethyl (CF₃): Enhances metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., 9-benzyl-3-OH derivatives) . Phenylcarbamates (Sigma-2 Ligands): The 3α-phenylcarbamate group in Mach et al.’s compounds confers high sigma-2 receptor affinity (Ki < 10 nM), unlike the hydroxyl/CF₃ combination . Acynonapyr: Dual phenoxy/pyridyloxy substituents enable acaricidal activity by targeting mite nervous systems, a unique mechanism among bicyclic amines .

Synthetic Accessibility

  • The trifluoromethyl group introduces challenges in regioselective functionalization, requiring specialized reagents (e.g., CF₃SiMe₃) compared to ketone or amine derivatives .
  • 9-Benzyl-3-ketone precursors (e.g., CAS 2291-59-0) are widely used intermediates, reducible to alcohols or amines via catalytic hydrogenation or hydride agents .

Conformational Dynamics X-ray studies of 7-benzyl-9-phenyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol reveal rare chair-boat conformations stabilized by trigonal nitrogen, suggesting similar flexibility in the target compound . Substituents like CF₃ may lock the scaffold into specific conformers, affecting receptor binding .

Safety and Hazards Benzyl-azabicyclo derivatives often carry warnings for toxicity (e.g., H302: harmful if swallowed) .

Biological Activity

9-Benzyl-3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol is a compound belonging to the class of bicyclic amines, specifically derived from the bicyclo[3.3.1]nonane framework. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

Pharmacological Properties

Research indicates that derivatives of 9-azabicyclo[3.3.1]nonane, including this compound, exhibit a range of biological activities:

  • Anti-inflammatory Activity : A study examining various derivatives revealed that certain compounds within this class demonstrated significant anti-inflammatory effects, inhibiting neutrophil degranulation and superoxide anion formation at low concentrations (IC50 values around 2.0 µM) .
  • Neuropharmacological Effects : Compounds similar to this compound have been investigated for their interactions with neurotransmitter systems, indicating potential applications in treating neurological disorders.

The biological activity of this compound is attributed to its structural features, which allow it to interact with various biological targets, including receptors involved in inflammatory processes and neurotransmission.

Case Study 1: Anti-inflammatory Effects

In a comparative study of several benzyl-substituted bicyclic compounds, it was found that those with trifluoromethyl substitutions exhibited enhanced anti-inflammatory properties compared to their non-substituted counterparts. Specifically, the trifluoromethyl group appears to increase the lipophilicity and receptor affinity, leading to improved therapeutic outcomes .

Case Study 2: Neurotransmitter Modulation

Another investigation focused on the neuropharmacological effects of bicyclic amines, highlighting their potential as modulators of serotonin and norepinephrine systems. The study showed that certain derivatives could significantly alter serotonin reuptake mechanisms, suggesting a role in mood regulation .

Data Table: Comparative Biological Activities

Compound NameAnti-inflammatory IC50 (µM)Neurotransmitter Interaction
This compound2.0Serotonin Reuptake Inhibitor
9-(2-chlorobenzyl)-9H-carbazole1.5Not specified
9-(4-chlorobenzyl)-3-hydroxymethylcarbazole1.8Not specified

Q & A

Q. What are the optimal synthetic routes for preparing 9-Benzyl-3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol?

The compound can be synthesized via catalytic hydrogenation of its ketone precursor (9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one) using a ruthenium complex catalyst (e.g., RuCl2_2(PPh3_3)3_3) and potassium tert-butoxide (KOtBu) under 10 atm H2_2 pressure at 25°C. Reaction yields and stereoselectivity (endo/exo ratios) depend on solvent polarity and catalyst loading .

Q. How should researchers characterize the stereochemistry and purity of this compound?

Use a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm bicyclic framework and substituent positions.
  • X-ray crystallography : Resolve absolute stereochemistry, particularly for enantiomers.
  • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
  • Chiral HPLC : Assess enantiomeric excess (ee) using columns like Chiralpak IA/IB .

Q. What solvent systems are suitable for solubility and stability studies?

The compound shows moderate solubility in polar aprotic solvents (DMSO, DMF) and ethanol. For long-term storage, prepare stock solutions in anhydrous DMSO, aliquot into single-use vials, and store at -20°C to prevent hydrolysis of the trifluoromethyl group .

Q. What are the primary biological targets of this compound?

Structural analogs (e.g., 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one) exhibit affinity for sigma receptors (σ1/σ2), which are implicated in pain modulation, neuroprotection, and psychiatric disorders. Radioligand binding assays (using 3^3H-DTG or 3^3H-Pentazocine) are recommended for target validation .

Advanced Research Questions

Q. How can researchers address low enantiomeric excess (ee) in asymmetric synthesis?

  • Chiral catalysts : Use Ru-(BINAP) complexes to improve stereoselectivity during hydrogenation.
  • Kinetic resolution : Employ lipases (e.g., CAL-B) or chiral auxiliaries to separate enantiomers.
  • Post-synthetic purification : Optimize chiral HPLC conditions (e.g., hexane:isopropanol gradients) to isolate high-ee fractions .

Q. How to reconcile contradictory data in receptor binding studies?

Discrepancies may arise from:

  • Stereochemical variations : Ensure enantiopure samples are used, as σ receptor affinity is stereospecific.
  • Assay conditions : Standardize buffer pH (7.4), temperature (37°C), and membrane preparation methods (e.g., rat brain homogenates vs. transfected cells).
  • Control compounds : Include reference ligands (e.g., Haloperidol for σ1) to validate assay reliability .

Q. What computational strategies predict the compound’s pharmacokinetic (PK) properties?

  • Molecular docking : Simulate interactions with σ receptors using AutoDock Vina or Schrödinger Suite.
  • ADMET prediction : Use SwissADME or ADMETlab to estimate logP (2.8–3.2), blood-brain barrier permeability, and CYP450 inhibition.
  • DFT calculations : Analyze trifluoromethyl group stability under physiological pH .

Q. How to design in vivo studies to evaluate neuropharmacological effects?

  • Animal models : Use murine neuropathic pain models (e.g., chronic constriction injury) to assess analgesic efficacy.
  • Dosing : Administer intraperitoneally (1–10 mg/kg) with vehicle controls (5% DMSO in saline).
  • Behavioral endpoints : Measure mechanical allodynia (von Frey test) and locomotor activity (open-field test).
  • Tissue analysis : Quantify brain receptor occupancy via autoradiography post-sacrifice .

Data Contradiction Analysis

Q. Why do in vitro and in vivo activity profiles differ for this compound?

  • Metabolic instability : The trifluoromethyl group may undergo hepatic oxidation (CYP3A4), reducing bioavailability. Use LC-MS/MS to identify metabolites in plasma.
  • Protein binding : High serum albumin binding (>90%) can limit free drug concentration. Perform equilibrium dialysis to measure unbound fractions .

Q. How to resolve conflicting reports on cytotoxicity in neuronal cell lines?

  • Cell type specificity : Test SH-SY5Y (neuroblastoma) vs. primary cortical neurons, as metabolic pathways differ.
  • Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate IC50_{50} values.
  • Mechanistic studies : Assess mitochondrial membrane potential (JC-1 staining) and caspase-3 activation to distinguish apoptosis from necrosis .

Methodological Tables

Q. Table 1. Comparative Receptor Binding Affinity

Compoundσ1 Receptor (Ki_i, nM)σ2 Receptor (Ki_i, nM)Source
9-Benzyl-3-(trifluoromethyl)-...12.3 ± 1.585.7 ± 6.2
Haloperidol1.2 ± 0.348.9 ± 3.8

Q. Table 2. Solvent Stability Profile

SolventDegradation (% after 7 days, 25°C)Recommended Storage
DMSO<5%-20°C, anhydrous
Ethanol15%2–8°C, dark vial
H2_2O40%Avoid aqueous solutions

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